molecular formula C9H12O4 B1653707 5-(4-Hydroxybutyl)furan-2-carboxylic acid CAS No. 1909313-80-9

5-(4-Hydroxybutyl)furan-2-carboxylic acid

Cat. No. B1653707
M. Wt: 184.19
InChI Key: GFXRQASGUOQUOT-UHFFFAOYSA-N
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Description

5-(4-Hydroxybutyl)furan-2-carboxylic acid, also known as HBFCA, is a naturally occurring compound found in various food sources, such as coffee, bread, and roasted peanuts. HBFCA has gained significant attention in recent years due to its potential health benefits and its role as a biomarker for certain diseases. In

Scientific Research Applications

  • Biobased Building Blocks in Pharmaceutical and Polymer Industries : Furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), derived from 5-hydroxymethylfurfural (HMF), are promising biobased building blocks in the pharmaceutical and polymer industries. These compounds are synthesized using enzyme cascade systems, indicating their potential in green chemistry applications (Hao‐Yu Jia et al., 2019).

  • Biobased Platform Chemical for Polymer Production : Furan-2,5-dicarboxylic acid (FDCA) is a significant biobased platform chemical for producing polymers. The enzymatic oxidation of HMF to FDCA showcases an innovative approach for synthesizing polymer precursors at ambient conditions, highlighting the shift towards sustainable chemical processes (W. Dijkman et al., 2014).

  • Bioresource Conversion for Chemical Production : Furan derivatives, including HMF and FDCA, are recognized as valuable bio-based chemicals. The conversion of biomass resources into these furan derivatives points to their significant role as feedstock for bulk chemicals and fuels, representing a sustainable alternative to traditional hydrocarbon sources (S. Teong et al., 2014).

  • Biobased Polyesters Synthesis : The compound 2,5-bis(hydroxymethyl)furan, which is structurally related to 5-(4-Hydroxybutyl)furan-2-carboxylic acid, has been utilized in enzymatically synthesizing novel biobased furan polyesters. These polyesters demonstrate potential as sustainable alternatives to petroleum-based polymers (Yi Jiang et al., 2014).

  • Biomass Conversion into Furan Carboxylic Acids : The conversion of biomass into furan carboxylic acids, including HMFCA and FDCA, using gold nanoparticle catalysts, represents a significant advancement in the field of green chemistry and sustainable material production (O. Casanova et al., 2009).

  • High Productivity Biocatalysts for Furan Carboxylic Acids : Engineered Escherichia coli cells have been used to produce furan carboxylic acids efficiently, demonstrating their potential as high-productivity biocatalysts for industrial applications. This development underscores the role of biotechnology in advancing sustainable chemical production (Xue-ying Zhang et al., 2020).

properties

IUPAC Name

5-(4-hydroxybutyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-6-2-1-3-7-4-5-8(13-7)9(11)12/h4-5,10H,1-3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXRQASGUOQUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262405
Record name 2-Furancarboxylic acid, 5-(4-hydroxybutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxybutyl)furan-2-carboxylic acid

CAS RN

1909313-80-9
Record name 2-Furancarboxylic acid, 5-(4-hydroxybutyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909313-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 5-(4-hydroxybutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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